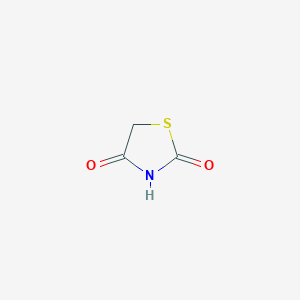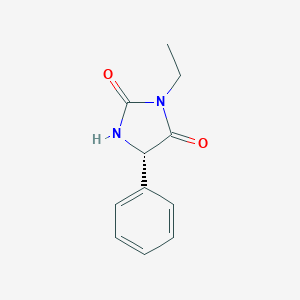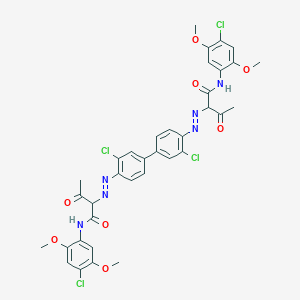
2,4-Thiazolidinedione
Übersicht
Beschreibung
Synthesis Analysis
- 2,4-Thiazolidinediones are synthesized through various methods, often involving the manipulation of the linker variations at the 3rd and 5th positions of the thiazolidinedione ring. This flexibility in synthesis allows for the creation of a wide range of derivatives with diverse biological activities (Bireddy et al., 2020).
Molecular Structure Analysis
- The molecular structure of 2,4-Thiazolidinediones is characterized by the presence of both hydrogen bonding donor and acceptor regions. This dual feature makes it a valuable scaffold for the development of various biologically active compounds (Sethi et al., 2020).
Chemical Reactions and Properties
- 2,4-Thiazolidinediones undergo a range of chemical reactions, including Knoevenagel condensation and reactions with various amines and aldehydes. These reactions lead to the formation of derivatives with potential as antidiabetic, anti-inflammatory, and free radical scavenging agents (Srivastava et al., 2019).
Physical Properties Analysis
- The physical properties of 2,4-Thiazolidinedione derivatives are influenced by their molecular structure. Their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are important for understanding their potential therapeutic applications (Ansari et al., 2023).
Chemical Properties Analysis
- 2,4-Thiazolidinediones exhibit diverse chemical properties due to their structural versatility. They serve as key intermediates in the synthesis of various biologically active compounds and have shown potential in treating conditions like diabetes and inflammation (Behbehani & Ibrahim, 2012).
Wissenschaftliche Forschungsanwendungen
Development of Pharmaceutical Compounds : TZD serves as a fundamental scaffold in the development of drugs that modulate PPARgamma, PTP1B, and ALR2, which are crucial in the treatment of diabetes mellitus (Long, Le Gresley, & Wren, 2021).
Synthesis of Biologically Active Agents : It is used in synthesizing agents with antimicrobial properties and anti-diabetes drugs (Meng, Li, & Zheng, 2008).
Treatment of Insulin Resistance and Type 2 Diabetes : TZD is being developed for treating insulin resistance and type 2 diabetes mellitus, focusing on regulating gene expression related to metabolism and host defense (Schoonjans & Auwerx, 2000).
Antimicrobial and Bioavailability Improvement : Derivatives of 2,4-thiazolidinedione can enhance antimicrobial activity and potentially improve drug bioavailability and efficacy (Sethi et al., 2018).
Insulin Sensitivity and Adipocyte Differentiation : It increases insulin sensitivity and promotes adipocyte differentiation in vitro, potentially targeting PPARα for therapeutic actions (Lehmann et al., 1995).
Decreasing Insulin Resistance : Thiazolidinediones are known to decrease insulin resistance, thus increasing glucose uptake and correcting other abnormalities associated with insulin resistance syndrome (Parulkar et al., 2001).
Development as Antimicrobial, Anticancer, and Antidiabetic Agents : They have been developed for various clinical disorders as antimicrobial, anticancer, and antidiabetic agents (Singh et al., 2022).
Treatment of Type 2 Diabetes Mellitus : Thiazolidinediones are used to treat type 2 diabetes mellitus by inducing glyceroneogenesis in fat cells, reducing plasma glucose, insulin, triglyceride, and fatty acid levels (Tordjman et al., 2003).
Enhancement of Bone Loss : These compounds may enhance bone loss induced by estrogen deprivation (Sottile, Seuwen, & Kneissel, 2004).
Insulin Action Enhancement : TZDs enhance insulin action and reduce insulin resistance by increasing insulin-dependent glucose disposal and reducing hepatic glucose output (Saltiel & Olefsky, 1996).
Wirkmechanismus
Target of Action
The primary target of 2,4-Thiazolidinedione is the Peroxisome Proliferator-Activated Receptors (PPARs) , specifically PPARγ (PPAR-gamma, PPARG) . PPARs are a group of nuclear receptors and the endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
This compound acts by activating PPARs . When activated, the receptor binds to DNA in complex with the retinoid X receptor (RXR), another nuclear receptor, increasing transcription of a number of specific genes and decreasing transcription of others . This interaction results in an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Biochemical Pathways
The activation of PPARγ by this compound leads to the upregulation of genes involved in fat and glucose metabolism . This results in a decrease in insulin resistance, modification of adipocyte differentiation, inhibition of VEGF-induced angiogenesis, decrease in leptin levels (leading to increased appetite), decrease in levels of certain interleukins (e.g. IL-6), and an increase in adiponectin levels . These changes affect various biochemical pathways, leading to a reduction in levels of certain types of lipids and circulating free fatty acids .
Pharmacokinetics
It is known that the compound has a significant impact on the concentration of hormones secreted by adipocytes, particularly adiponectin . It also increases total body fat and has mixed effects on circulating lipids .
Result of Action
The activation of PPARγ by this compound leads to a decrease in insulin resistance and modification of adipocyte differentiation . This results in cells becoming more dependent on the oxidation of carbohydrates, more specifically glucose, for energy . Additionally, it leads to a decrease in levels of certain types of lipids and circulating free fatty acids .
Safety and Hazards
2,4-Thiazolidinedione is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation .
Zukünftige Richtungen
There is ongoing research into the potential applications of 2,4-Thiazolidinedione and its derivatives. For instance, Bar et al. in 2022 designed and synthesized novel 4-thiazolidinone analogs as potential PPAR- γ modulators . This suggests that there is potential for further exploration and development of this compound and its derivatives in the future.
Eigenschaften
IUPAC Name |
1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2S/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBPZXTWZATXDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
39131-10-7 (potassium) | |
| Record name | 2,4-Thiazolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5040623 | |
| Record name | Thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2295-31-0 | |
| Record name | Thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2295-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Thiazolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-thiazolidinedione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11898 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,4-THIAZOLIDINEDIONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Thiazolidinedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-THIAZOLIDINEDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA68LXK93C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While 2,4-thiazolidinedione itself can interact with various targets like adenylate kinase [], its derivatives, especially those classified as thiazolidinediones (TZDs), are known to act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ) [, , ]. PPARγ activation by TZDs leads to downstream effects such as enhanced insulin sensitivity, improved glucose uptake, and modulation of lipid metabolism [, , , ]. This mechanism is particularly relevant in the context of type 2 diabetes mellitus [, , , , ].
ANone: The provided research papers primarily focus on the synthesis and biological evaluation of this compound derivatives, leaving material compatibility and stability under various conditions largely unaddressed. More research focusing on these aspects would be needed to provide a comprehensive answer.
A: The research papers provided do not focus on the catalytic properties of this compound. Instead, they highlight its role as a building block for synthesizing biologically active compounds, particularly antidiabetic agents [, , , , , ].
A: Computational chemistry plays a crucial role in understanding the structure-activity relationships of this compound derivatives. Researchers employ molecular docking studies to predict binding interactions with targets like PTP-1B, an enzyme implicated in insulin resistance []. 3D-QSAR studies, combined with molecular docking, help identify key pharmacophoric features for improved potency and selectivity against PTP-1B []. Quantum chemical calculations, utilizing methods like B3LYP with different basis sets, provide insights into electronic and geometrical features relevant to the activity of 5-substituted this compound derivatives, including those with antineurodegenerative potential []. Furthermore, QSAR models, developed using techniques like MLR, correlate molecular descriptors with biological activity, aiding in the design of novel α-glucosidase inhibitors [].
ANone: The SAR of this compound derivatives is extensively explored, particularly in the context of antidiabetic and anticancer activity. Researchers have found that:
- Substitutions at the 5-position: Introducing a naphthalene ring at the 5-position, linked via a sulfonyl group, enhances antihyperglycemic activity compared to other groups like p-alkoxyphenyl []. This modification led to the development of potent analogs like AY-31,637, comparable to ciglitazone in efficacy [].
- Modifications to the linker: Replacing the sulfonyl linker with thio, methylene, oxy, or sulfinyl groups in 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones resulted in decreased antihyperglycemic activity, highlighting the importance of the sulfonyl group [].
- Benzoxazole derivatives: Incorporating a benzoxazole ring into the structure, specifically 2-arylmethyl- and 2-(heteroarylmethyl)benzoxazole derivatives, significantly increased hypoglycemic potency compared to known TZDs like ciglitazone, troglitazone, and pioglitazone [].
- ω-(Heterocyclylamino)alkoxybenzyl substituents: Introducing these substituents at the 5-position yielded potent antihyperglycemic agents []. Specifically, the benzoxazole derivative 49 exhibited strong insulin sensitization, and modifications led to the identification of the lead compound 37, an aminopyridine with enhanced selectivity and reduced adverse effects on blood hemoglobin [].
- Chromane derivatives: Troglitazone analogs, specifically 5-[4-(6-hydroxy-2,5,7,8-tetramethyl-chroman-2yl-methoxy)-benzylidene]-2,4-thiazolidinedione (2-TG), retained the ability to repress cyclin D1 in breast cancer cells despite being inactive on PPARγ []. This discovery highlights the potential to dissociate PPARγ activation from cyclin D1 ablation for anticancer therapies []. Further modifications led to the development of 5-[4-(6-allyoxy2,5,7,8-tetramethyl-chroman-2-yl-methoxy)-benzylidene]-2,4-thiazolidinedione, a more potent analog for cyclin D1 repression and growth inhibition in MCF-7 cells [].
- N-substitution: Incorporating various alkyl groups at the nitrogen atom of this compound yielded potent α-glucosidase inhibitors, with compounds A-12 and A-14 showing significant activity in both in vitro and in vivo models []. These modifications hold promise for developing new antidiabetic agents targeting α-glucosidase [].
A: Research on this compound and its derivatives exemplifies cross-disciplinary collaboration between organic chemistry, medicinal chemistry, pharmacology, and computational chemistry. The development of novel this compound-based therapeutic agents requires expertise in synthetic organic chemistry to create new derivatives [, , , , , , , , , , , , , , , , , , , , , , ]. Medicinal chemists then evaluate the biological activity of these compounds using in vitro assays and in vivo models [, , , , , , , , , , , , , , , , ]. Computational tools, such as molecular docking and QSAR modeling, guide the design process by predicting potential interactions with target proteins and SAR [, , , , ]. This multidisciplinary approach has been crucial in advancing our understanding of this compound's therapeutic potential and developing novel drugs for diseases like diabetes and cancer.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)




![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)



![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

